molecular formula C19H18N2O2 B2970409 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide CAS No. 898427-47-9

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide

Cat. No. B2970409
CAS RN: 898427-47-9
M. Wt: 306.365
InChI Key: VBZGCSVYIQTXFH-UHFFFAOYSA-N
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Description

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide, also known as HQNO, is a synthetic compound that has been extensively studied in scientific research. HQNO belongs to the class of quinolones and is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound shows potential in chemical synthesis and reactivity studies. For instance, a study highlighted the synthesis of 3-[2-aryl-2,4-dihydroxy-1-(2-hydroxyethyl)-5-oxo-2,5-dihydro-(1H)-pyrrol-3-yl]quinoxaline-2(1H)-ones through recyclization reactions, indicating a method for creating complex molecules with similar structural features to N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide. This process underscores the versatility of pyrroloquinoline derivatives in synthesizing biologically active compounds (Tretyakov & Maslivets, 2020).

Antimalarial and Antiviral Applications

Research on the antimalarial and potential COVID-19 applications of sulfonamide derivatives, incorporating quinoxaline moieties similar to the structure of interest, suggests their significance in developing therapeutic agents. These compounds demonstrate promising antimalarial activity and possess the ability to bind to key proteins of SARS-CoV-2, highlighting a path for the use of such structures in antiviral and antimalarial drug development (Fahim & Ismael, 2021).

Antimicrobial and Antitubercular Activity

Novel carboxamide derivatives of 2-quinolones, sharing a core similarity with this compound, have been synthesized and evaluated for their antimicrobial and antitubercular effects. These compounds exhibit significant antibacterial, antifungal, and antitubercular activities, suggesting the potential of similar structures in combating infectious diseases (Kumar, Fernandes, & Kumar, 2014).

Catalysis and Sustainable Chemistry

The compound's structure is relevant in the context of catalysis and sustainable chemistry. For example, manganese PNP pincer complexes catalyze the synthesis of quinolines and pyrimidines, showcasing the role of similar quinoline structures in facilitating environmentally benign reactions. This approach underscores the importance of such compounds in developing sustainable synthetic methodologies (Mastalir et al., 2016).

Chemosensing Applications

Certain derivatives exhibit strong diuretic properties and have been utilized in chemosensor development for detecting metal ions. This utility indicates the broader applicability of this compound-like structures in analytical chemistry, particularly in the selective detection and quantification of biologically and environmentally relevant metal ions (Shishkina et al., 2018).

properties

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-17-9-8-15-12-16(11-14-7-4-10-21(17)18(14)15)20-19(23)13-5-2-1-3-6-13/h1-3,5-6,11-12H,4,7-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZGCSVYIQTXFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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